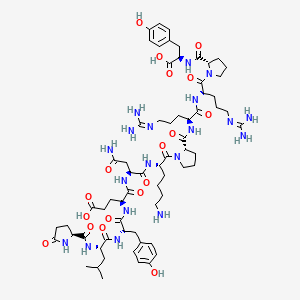
Methyl 3-iodo-1H-indazole-4-carboxylate
Descripción general
Descripción
“Methyl 3-iodo-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 885521-54-0 . It has a molecular weight of 302.07 and its IUPAC name is methyl 3-iodo-1H-indazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-iodo-1H-indazole-4-carboxylate” is 1S/C9H7IN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-iodo-1H-indazole-4-carboxylate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
“Methyl 3-iodo-1H-indazole-4-carboxylate” is a chemical compound with the molecular formula C9H7IN2O2 . It’s often used in the synthesis of various indazole derivatives .
Indazole derivatives have a wide variety of medicinal applications as they are found in biologically active compounds used for the treatment of various health conditions . Here are some potential applications:
- HIV Protease Inhibitors : Indazole derivatives have been investigated for their potential use in producing HIV protease inhibitors .
- Serotonin Receptor Antagonists : These compounds can also serve as serotonin receptor antagonists .
- Aldose Reductase Inhibitors : They have been applied in producing aldose reductase inhibitors .
- Acetylcholinesterase Inhibitors : Indazole derivatives have been used in the synthesis of acetylcholinesterase inhibitors .
- Anticancer Agents : Indazole-containing heterocyclic compounds have been used as anticancer agents .
- Antibacterial Agents : They have also been used as antibacterial agents .
- Antihypertensive Agents : Indazole-containing heterocyclic compounds have been used as antihypertensive agents .
- Antidepressant Agents : They have also been used in the production of antidepressants .
- Anti-inflammatory Agents : Indazole derivatives have shown potential as anti-inflammatory agents .
- Antiviral Agents : They have been explored for their antiviral properties .
- Neuroprotective Agents : Indazole derivatives have been studied for their neuroprotective effects .
- COX Inhibitors : They have been used as COX inhibitors .
- Phosphoinositide 3-Kinase δ Inhibitors : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .
- Antioxidant Agents : Indazole derivatives have been reportedly found to possess potent antioxidant activity .
- Anti-Spermatogenic Agents : They have also been used in anti-spermatogenic activity .
- Anti-Tubercular Agents : Indazole derivatives have shown potential as anti-tubercular agents .
- Luminescent Materials : 2D-Coordination polymers based on 1H-indazole-4-carboxylic acid and transition metal ions have been synthesized, which exhibit interesting luminescence properties .
- Biomedical Applications : These luminescent materials did not exhibit inherent toxicity against both cancer and non-cancerous cells, making this new family an excellent candidate for further investigation in the field of luminescent materials with biomedical applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl 3-iodo-2H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)5-3-2-4-6-7(5)8(10)12-11-6/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEHPJOGJCTNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NNC(=C21)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646260 | |
| Record name | Methyl 3-iodo-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-1H-indazole-4-carboxylate | |
CAS RN |
885521-54-0 | |
| Record name | Methyl 3-iodo-1H-indazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-iodo-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)